{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane
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Overview
Description
{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane: is a complex organoarsenic compound characterized by the presence of both silicon and arsenic atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane typically involves the reaction of methyl(diphenyl)silylacetylene with bis(2-methylphenyl)arsenic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction could produce simpler organoarsenic compounds.
Scientific Research Applications
{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound’s unique properties make it a candidate for use in materials science and nanotechnology.
Mechanism of Action
The mechanism by which {[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane: can be compared to other similar compounds such as:
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane: This compound has a similar structure but with a different positional isomer of the methyl group.
Other organoarsenic compounds: These include various derivatives with different substituents on the arsenic atom, each with unique properties and applications.
The uniqueness of This compound lies in its specific combination of silicon and arsenic atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
63451-87-6 |
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Molecular Formula |
C29H27AsSi |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[methyl(diphenyl)silyl]ethynyl-bis(2-methylphenyl)arsane |
InChI |
InChI=1S/C29H27AsSi/c1-24-14-10-12-20-28(24)30(29-21-13-11-15-25(29)2)22-23-31(3,26-16-6-4-7-17-26)27-18-8-5-9-19-27/h4-21H,1-3H3 |
InChI Key |
TZYRMUZALRNMJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[As](C#C[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4C |
Origin of Product |
United States |
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